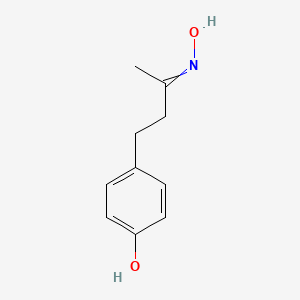

4-(3-Hydroxyiminobutyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-hydroxyiminobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZRELCLIQMHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Hydroxyiminobutyl Phenol and Its Analogs

Retrosynthetic Strategies for the Hydroxyiminobutyl Moiety

Retrosynthetic analysis of 4-(3-hydroxyiminobutyl)phenol involves disconnecting the molecule into simpler, readily available starting materials. amazonaws.comias.ac.inresearchgate.net The primary disconnections focus on the formation of the oxime and the construction of the C-C bond linking the butyl chain to the phenol (B47542) ring. The immediate precursor is identified as 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. google.comrndnewsindia.com Therefore, the synthesis is a two-part problem: creating raspberry ketone and then converting its ketone group to an oxime.

The conversion of a ketone to an oxime is a fundamental transformation in organic chemistry. researchgate.net Oximes are organic compounds with the general formula RR'C=N-OH, formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comwikipedia.org

Classical and Modern Synthesis: The most common method for preparing oximes is the condensation reaction between a carbonyl compound (in this case, raspberry ketone) and hydroxylamine (NH₂OH), typically sourced from hydroxylamine hydrochloride. researchgate.netvedantu.com The reaction is often catalyzed by a mild base, such as sodium acetate or pyridine, to liberate the free hydroxylamine nucleophile. researchgate.netvedantu.com

Recent advancements have focused on developing greener and more efficient protocols. These include:

Microwave-assisted synthesis: Using microwave irradiation under solvent-free conditions, often with catalysts like basic alumina or CaO, can significantly reduce reaction times and improve yields. nih.gov

Catalyst-free and solvent-free methods: Grindstone chemistry, a mechanochemical approach, allows for the solventless reaction of carbonyl compounds with hydroxylamine hydrochloride at room temperature. nih.gov

Green catalysts: The use of natural acid catalysts, such as fruit juices, presents an environmentally benign alternative to traditional acid catalysts. ijprajournal.com

Aerobic Oxidation: Primary benzylamines can be oxidized to oximes using air as a green oxidant, catalyzed by N,N′,N″-trihydroxyisocyanuric acid in water. organic-chemistry.org

The choice of method depends on the scale of the synthesis, the desired purity, and environmental considerations. Most oximes are stable, crystalline solids, which simplifies their isolation and purification. vedantu.com

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | Ketone/Aldehyde, Hydroxylamine HCl, Base (e.g., Pyridine) | Reflux in alcohol | Well-established, widely applicable | researchgate.netnih.gov |

| Microwave-Assisted (Solvent-Free) | Ketone/Aldehyde, Hydroxylamine HCl | Microwave irradiation, catalyst (e.g., Alumina) | Rapid reaction times, high yields | nih.gov |

| Grindstone Chemistry | Ketone/Aldehyde, Hydroxylamine HCl | Grinding at room temperature | Solvent-free, simple, environmentally friendly | nih.gov |

| Natural Acid Catalysis | Ketone/Aldehyde, Hydroxylamine HCl | Aqueous natural acid (e.g., citrus juice) | Green, inexpensive catalyst | ijprajournal.com |

The synthesis of the precursor, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), involves creating a carbon-carbon bond between the phenolic ring and a four-carbon chain. Several industrial and laboratory-scale methods exist for this purpose.

Key Synthetic Routes:

Friedel-Crafts Alkylation: A one-stage method involves the reaction of phenol with methyl vinyl ketone in the presence of a strong acid catalyst like sulfuric acid, phosphoric acid, or aluminum chloride. google.com This reaction proceeds via electrophilic attack of a carbocation intermediate onto the electron-rich phenol ring, primarily at the para position.

Aldol Condensation followed by Hydrogenation: A widely used two-stage process begins with the base-catalyzed aldol condensation of 4-hydroxybenzaldehyde and acetone (B3395972). google.comshokubai.org This yields 4-(4-hydroxyphenyl)but-3-en-2-one, an α,β-unsaturated ketone. The subsequent step is the selective catalytic hydrogenation of the carbon-carbon double bond to afford raspberry ketone. google.comshokubai.org

Green Catalytic Routes: Modern approaches utilize heterogeneous catalysts to improve efficiency and sustainability. One method employs a bifunctional Pd/Zn-La catalyst for a one-pot synthesis from p-hydroxybenzaldehyde and acetone, where the basic sites of the catalyst promote condensation and the palladium sites facilitate hydrogenation. shokubai.org Another green process uses a macroporous acidic cation exchange resin as a reusable catalyst for the reaction between phenol and butanone alcohol (4-hydroxybutan-2-one). google.com

The butyl group itself is a four-carbon alkyl substituent derived from butane. byjus.comwikipedia.org Depending on the point of attachment and arrangement, it can exist as n-butyl, sec-butyl, isobutyl, or tert-butyl. byjus.comchemistrysteps.commasterorganicchemistry.com In this compound, the connectivity corresponds to a butan-2-yl group attached at its C4 position to the phenol ring. chemistrysteps.com

Phenolic Ring Functionalization Techniques

The synthesis of this compound analogs relies on the ability to modify the phenolic ring. The hydroxyl group is a powerful activating group, making the ring highly susceptible to functionalization. ucalgary.cabritannica.com

Phenols are highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which stabilizes the reaction intermediate (arenium ion). britannica.combyjus.com This activating effect directs incoming electrophiles to the ortho and para positions. ucalgary.cabyjus.com Because the para position is occupied in this compound, further substitution would occur at the positions ortho to the hydroxyl group.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine, even without a Lewis acid catalyst, to produce brominated derivatives. byjus.com Reaction with bromine water can lead to polysubstitution, forming 2,4,6-tribromophenol. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the strong activation can lead to over-reaction, and the Lewis acid catalyst can complex with the hydroxyl group. libretexts.orglibretexts.org A key industrial example is the synthesis of the antioxidant BHT (butylated hydroxytoluene) from para-cresol. libretexts.orglibretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, a weak electrophile. The high electron density on the phenolate ring enables this reaction, which is used to synthesize salicylic acid. byjus.comlibretexts.org

| Reaction | Electrophile/Reagents | Typical Product(s) | Reference |

|---|---|---|---|

| Halogenation | Br₂ in CHCl₃ | Monobromophenols (o- and p-) | byjus.com |

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol | byjus.com |

| Kolbe's Reaction | 1. NaOH, 2. CO₂ | Ortho-hydroxybenzoic acid (Salicylic acid) | byjus.com |

| Reimer-Tiemann Reaction | CHCl₃, aq. NaOH | Ortho-hydroxybenzaldehyde (Salicylaldehyde) | byjus.com |

A modern alternative to classical phenol synthesis is the palladium-catalyzed cross-coupling of aryl halides with a hydroxide source. nih.govmit.edu This method offers a direct and regioselective route to phenols, which are crucial building blocks in pharmaceuticals and materials science. nih.govorganic-chemistry.org

This methodology has seen significant development, with key components being the choice of catalyst, ligand, and hydroxide source.

Catalyst System: The reactions are typically promoted by a palladium precatalyst in combination with a bulky biarylphosphine ligand, such as t-BuBrettPhos. nih.govmit.eduacs.org

Hydroxide Source: While strong bases like potassium hydroxide (KOH) can be used, milder and more functional-group-tolerant reagents are preferred. nih.gov Boric acid (B(OH)₃) has emerged as a highly efficient, stable, and non-toxic hydroxide reagent for this transformation. organic-chemistry.orgacs.org

Reaction Conditions: The reactions are generally carried out under mild conditions and can tolerate a wide variety of functional groups on the aryl halide, including base-sensitive ones like esters and ketones. organic-chemistry.orgacs.org This makes the method highly versatile for synthesizing complex phenol derivatives. acs.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In phenol synthesis, this translates to several innovative strategies.

Greener Oxidants: The traditional cumene (B47948) process, while efficient, produces acetone as a byproduct that must be commercially valuable. wikipedia.org Direct oxidation of benzene (B151609) to phenol is an attractive alternative. Research has explored the use of "green" oxidants like nitrous oxide (N₂O), which is more potent than O₂, though generating N₂O remains a challenge. wikipedia.org

Biocatalysis: The use of enzymes or whole microorganisms to catalyze reactions offers high selectivity under mild conditions (neutral pH, low temperatures), reducing energy consumption and waste. mdpi.comjddhs.com Biocatalytic methods are being explored for various steps in the synthesis of phenolic compounds.

Alternative Solvents and Reaction Media: A major focus of green chemistry is replacing volatile organic compounds (VOCs) with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Solvent-free reactions, as seen in some oxime syntheses, represent an ideal approach. nih.gov

Renewable Feedstocks: Synthesizing phenols from renewable biomass sources instead of petroleum feedstocks is a key goal. osti.gov Lignin, a major component of biomass, is rich in phenolic structures and represents a promising starting material for producing valuable phenolic compounds through various depolymerization and upgrading processes. osti.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through two primary strategies: convergent and divergent pathways. A convergent synthesis involves the independent preparation of key molecular fragments that are subsequently joined together. In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to build the target molecule.

A divergent pathway would typically commence with a functionalized phenol, upon which the hydroxyiminobutyl side chain is constructed step-by-step. This approach can be advantageous for the synthesis of analogs, as modifications to the side chain can be introduced in the later stages of the synthesis from a common phenolic intermediate.

Strategies Involving Pre-formed Oxime Intermediates

A plausible convergent synthesis of this compound would involve the preparation of an organometallic reagent derived from a protected form of 2-butanone oxime. This nucleophilic species could then be used in a cross-coupling reaction with a protected 4-halophenol derivative.

The synthesis of the oxime intermediate, 2-butanone oxime, is a well-established process. It is typically prepared by the reaction of 2-butanone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. chemicalbook.comatamanchemicals.com The reaction is often carried out in an aqueous solution or an alcohol, and a base may be added to neutralize the acid released from the hydroxylamine salt.

| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Butanone, Hydroxylamine Hydrochloride | Sodium Carbonate | Water | 60 | 5 | ~99 |

| 2-Butanone, Hydroxylamine Sulfate | Ammonium Sulfate, Hydrogen Peroxide | Water | - | - | High |

Once the 2-butanone oxime is prepared, it would require activation to facilitate its coupling with a phenolic component. This could potentially involve conversion to a suitable organometallic species. The phenolic partner would likely be a derivative of 4-halophenol, with the hydroxyl group protected to prevent its interference in the coupling reaction. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), silyl ethers) or esters. acs.orgwikipedia.org The choice of protecting group is critical and must be stable to the conditions of the coupling reaction while being readily removable in a subsequent step.

Post-Phenol Functionalization to Introduce the Oxime Group

A divergent approach to this compound would begin with a phenol derivative, which is first acylated to introduce the butanoyl side chain. The resulting phenolic ketone is then converted to the target oxime.

The key step in this pathway is the Friedel-Crafts acylation of a protected phenol with butanoyl chloride or butanoic anhydride. stackexchange.comorganic-chemistry.org To prevent O-acylation of the phenolic hydroxyl group, it must be protected prior to the reaction. ucalgary.ca The choice of protecting group is crucial for directing the acylation to the aromatic ring. The Friedel-Crafts reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). alexandonian.commasterorganicchemistry.com

The subsequent step is the oximation of the resulting 4-(1-oxobutyl)phenol derivative. This transformation is generally achieved by reacting the ketone with hydroxylamine or its salts. researchgate.netwikipedia.org The reaction conditions are typically mild and can be performed in various solvents, including ethanol and water. nih.govgoogle.com A variety of reagents and catalysts have been developed for this transformation to improve efficiency and reduce environmental impact. ecnu.edu.cn

| Starting Material | Acylating Agent | Catalyst | Solvent | Product |

| Protected Phenol | Butanoyl Chloride | AlCl₃ | Dichloromethane | Protected 4-(1-oxobutyl)phenol |

| Protected Phenol | Butanoic Anhydride | AlCl₃ | Nitrobenzene | Protected 4-(1-oxobutyl)phenol |

Following the oximation, the final step would be the deprotection of the phenolic hydroxyl group to yield this compound. The conditions for this deprotection step must be chosen carefully to avoid affecting the oxime functionality.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of both chemoselectivity and regioselectivity to achieve the desired product with high purity and yield.

Chemoselectivity: A primary chemoselectivity challenge arises from the presence of two potentially reactive hydroxyl groups in the target molecule and its precursors: the phenolic hydroxyl and the oxime hydroxyl. During synthetic manipulations, it is often necessary to differentiate between these two functional groups.

In the divergent synthesis, the phenolic hydroxyl group must be protected before the Friedel-Crafts acylation to prevent O-acylation, which would compete with the desired C-acylation of the aromatic ring. stackexchange.comucalgary.ca The choice of protecting group is therefore critical to ensure that the acylation occurs on the carbon skeleton.

Regioselectivity: The main regioselectivity issue in the divergent synthesis is the position of the Friedel-Crafts acylation on the phenol ring. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. alexandonian.comblogspot.com Therefore, acylation can potentially occur at the position ortho to the hydroxyl group as well as the desired para position. The steric bulk of the acylating agent and the reaction conditions can influence the ratio of ortho to para products. In many cases, the para-substituted product is the major isomer due to reduced steric hindrance.

| Aromatic Substrate | Acylating Agent | Catalyst | Ortho/Para Ratio |

| Anisole | Acetyl Chloride | AlCl₃ | Para major |

| Phenol (protected) | Butanoyl Chloride | AlCl₃ | Para favored |

Careful control of reaction parameters, such as temperature and the choice of Lewis acid catalyst, can be employed to maximize the formation of the desired para-isomer.

Scalability and Efficiency of Synthetic Protocols for Research Applications

For research applications, the scalability and efficiency of a synthetic route are important considerations. An ideal synthesis should be reproducible, high-yielding, and utilize readily available and cost-effective starting materials.

The divergent pathway, starting from a protected phenol, is likely to be more scalable and efficient for producing a range of analogs for research purposes. The key reactions, Friedel-Crafts acylation and oximation, are generally well-understood and can be performed with standard laboratory equipment.

The use of solvent-free or "grindstone" chemistry for the synthesis of oximes has also been reported as a rapid and environmentally friendly approach. nih.gov Such methods can simplify the work-up procedure and reduce waste, making them attractive for scalable research applications.

In contrast, the convergent pathway, while potentially offering a shorter linear sequence, may present challenges in the preparation and handling of the required organometallic oxime intermediate. The scalability of such a route would depend heavily on the stability and reactivity of this key intermediate.

Molecular and Cellular Biological Research on 4 3 Hydroxyiminobutyl Phenol Interactions

In Vitro Biochemical Characterization of 4-(3-Hydroxyiminobutyl)phenol at the Molecular Level

The in vitro evaluation of this compound provides foundational knowledge regarding its potential biological activities. This characterization focuses on its interactions with specific enzymes and receptor systems, as well as the identification of other molecular targets.

The presence of both a phenolic hydroxyl group and an oxime functional group in this compound suggests its potential to interact with a variety of enzymes. Phenolic compounds are well-known for their enzyme-modulating activities, and oximes can also participate in various enzymatic reactions.

While direct studies on the interaction of this compound with urease are not extensively documented in the available scientific literature, the structural motifs of the molecule—specifically the phenol (B47542) and oxime moieties—suggest a potential for inhibitory activity. Phenolic compounds have been widely investigated as urease inhibitors. For instance, various plant extracts rich in phenolics have demonstrated significant urease inhibition. mdpi.combrieflands.com The mechanism of inhibition by phenolic compounds is often attributed to their ability to interact with the active site of the enzyme, thereby impeding its catalytic function.

Hydroxamic acids, which are structurally related to oximes, are known to be potent urease inhibitors, with acetohydroxamic acid being a clinically used example. helsinki.fifrontiersin.org Their inhibitory action is mediated by the chelation of the nickel ions in the urease active site. frontiersin.org Given that this compound contains an oxime group, it could potentially exhibit a similar mechanism of action. However, without direct experimental data, this remains a hypothesis. The inhibitory potential of related phenolic compounds against urease is presented in the table below.

| Compound | Source/Type | IC₅₀ (µg/mL) |

|---|---|---|

| Ginkgo biloba Extract | Phenolic-rich Plant Extract | 36.17 |

| Rhus coriaria Extract | Phenolic-rich Plant Extract | 80.29 |

| Matricaria inodora Extract | Phenolic-rich Plant Extract | 100.6 |

| Hydroxyurea (Reference) | Standard Inhibitor | 37 |

The Cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics. medsafe.govt.nzwikipedia.org Phenolic compounds are known to interact with CYP enzymes, acting as either substrates or inhibitors. nih.gov While specific data on the interaction of this compound with the CYP system is limited, the presence of a phenol ring suggests a high likelihood of such an interaction.

Flavonoids, a class of polyphenolic compounds, have been shown to inhibit various CYP isoforms. For example, 3,5,7-trihydroxyflavone (galangin) is a potent inhibitor of CYP1B1. nih.gov The inhibitory activity of these compounds is often dependent on the specific hydroxylation and methoxylation patterns on the flavonoid scaffold. nih.gov

| Compound | CYP Isoform | IC₅₀ (µM) |

|---|---|---|

| 3,5,7-Trihydroxyflavone (Galangin) | CYP1B1 | 0.003 |

| 3',4'-Dimethoxy-5,7-dihydroxyflavone | CYP1B1 | 0.019 |

| 3,5,7-Trihydroxyflavone (Galangin) | CYP1A2 | 0.011 |

| 3',4'-Dimethoxy-5,7-dihydroxyflavone | CYP1A2 | 0.011 |

Mono-oxygenases are a class of enzymes that catalyze the insertion of one atom of oxygen into a substrate. frontierspartnerships.orgnih.gov Many CYP enzymes are mono-oxygenases. wikipedia.org Phenol 2-monooxygenase, for instance, hydroxylates simple phenols to their corresponding catechols. ebi.ac.uk Given that this compound is a phenolic compound, it is plausible that it could be a substrate for such enzymes.

Research on a structurally similar compound, 4-hydroxyphenylacetaldehyde oxime, has shown that it can be a substrate for a monooxygenase, which further supports the potential for this compound to be metabolized by this class of enzymes. The enzymatic activity of phenol monooxygenase from Stenotrophomonas maltophilia KB2 has been characterized, demonstrating its ability to hydroxylate a wide range of monocyclic phenols. frontierspartnerships.org The activity of such enzymes is typically assayed by measuring the consumption of a cofactor like NADH. frontierspartnerships.org

The phenolic moiety of this compound makes it a candidate for interaction with various receptors, particularly nuclear receptors that bind to phenolic ligands. While no direct ligand-receptor binding studies for this compound have been reported, research on structurally related compounds provides valuable insights.

A prominent example is the interaction of bisphenol A (BPA) and its derivatives with the human estrogen-related receptor-gamma (ERR-γ). nih.gov Studies have shown that the phenol-hydroxyl group is essential for the binding of these compounds to the receptor. nih.gov Given that this compound possesses a phenol-hydroxyl group, it is conceivable that it could also interact with ERR-γ or other related receptors. The binding affinity of BPA and a related compound for ERR-γ is shown below.

| Compound | Receptor | IC₅₀ (nM) |

|---|---|---|

| Bisphenol A (BPA) | Estrogen-Related Receptor-γ (ERR-γ) | 26.2 |

| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor-γ (ERR-γ) | 10.9 |

Beyond enzymatic and receptor-mediated interactions, the chemical structure of this compound allows for potential non-enzymatic interactions. Oximes are known to be metal extractants, and this property could lead to interactions with metalloproteins or free metal ions within a biological system. core.ac.uk Furthermore, phenolic compounds are recognized for their antioxidant properties, which arise from their ability to scavenge free radicals. This non-enzymatic activity is a key aspect of their biological effects. However, specific non-enzymatic molecular targets for this compound have not been definitively identified in the scientific literature.

Protein-Phenolic Interactions: Covalent and Non-Covalent Mechanisms

The interaction between phenolic compounds and proteins can occur through two primary mechanisms: non-covalent and covalent bonding. While non-covalent interactions are reversible and include forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces, covalent bonds are stronger and irreversible. nih.govresearchgate.netslideshare.net

Phenolic compounds can form complexes with proteins, which can influence the structure and function of both molecules. nih.gov The formation of covalent bonds is often initiated by the oxidation of phenols into highly reactive quinones or semi-quinone radicals. nih.gov These reactive intermediates can then bind to nucleophilic amino acid residues on proteins, such as the thiol group of cysteine. nih.gov This process, known as quinone formation and protein thiol binding, can increase the immunogenicity of the modified proteins. nih.gov

The nature of these interactions can be influenced by various factors, including the chemical structure of the phenol and the processing conditions. nih.gov For instance, heat treatment can induce the auto-oxidation of phenols to form quinones, which can then form covalent bonds with proteins. nih.gov

| Interaction Type | Description | Strength | Reversibility |

| Non-Covalent | Involves hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net | Weaker | Reversible |

| Covalent | Involves the formation of strong, irreversible bonds, often initiated by the formation of quinones. nih.gov | Stronger | Irreversible |

Cellular Response Studies to this compound in Research Models

The response of cells to phenolic compounds like this compound is a complex process that begins with its uptake into the cell and subsequent localization within subcellular compartments.

Cellular Uptake and Subcellular Localization

The entry of molecules into a cell and their final destination are critical determinants of their biological activity. The cellular uptake of compounds can occur through various mechanisms, including endocytosis and passive diffusion. aginganddisease.org The physicochemical properties of a molecule, such as its lipophilicity and charge, play a significant role in its ability to cross the cell membrane and its subsequent distribution within the cell. nih.gov

For instance, studies on other molecules have shown that increasing lipophilicity can enhance cellular uptake and lead to localization in membranes of organelles like mitochondria and the endoplasmic reticulum. nih.gov The specific transporters present on the cell surface can also mediate the uptake of certain molecules. researchgate.net The subcellular localization of a compound is crucial as it determines which cellular structures and processes it can directly influence. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression (research context)

Once inside the cell, phenolic compounds can modulate various cellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular responses. nih.gov Key signaling pathways that can be affected include the MAPKs, NF-κB, and JAK/STAT pathways, which are involved in inflammation, cell proliferation, and immune responses. nih.govnih.gov

The modulation of these pathways can alter the expression of numerous genes. nih.gov For example, phenolic compounds have been shown to influence the expression of genes involved in the phenylpropanoid biosynthesis pathway, which is responsible for the production of other phenolic compounds in plants. frontiersin.orgmdpi.com The expression of genes related to antioxidant responses and cell growth can also be affected. taylorfrancis.com The specific changes in gene expression depend on the compound, the cell type, and the experimental conditions. nih.govplos.org

Investigational T-cell Activation Studies in Pigmented Cells (research context)

A significant area of research for some 4-substituted phenols is their ability to induce an immune response against pigmented cells. nih.gov This phenomenon is particularly relevant to the study of vitiligo, a condition characterized by skin depigmentation. nih.gov

Studies have shown that exposure of pigmented cells (melanocytes and melanoma cells) to certain 4-substituted phenols can lead to the activation of specific T-cells. nih.gov These activated T-cells are capable of recognizing and reacting with unexposed pigmented cells, suggesting the development of a systemic immune response. nih.gov This T-cell activation is thought to be a result of the increased immunogenicity of melanosomal proteins that have been modified by the phenolic compounds. nih.gov The ability of these compounds to break immunological tolerance to melanocyte self-antigens is a key aspect of this process. nih.gov

Mechanisms of Action Elucidation in Biological Research Models

The biological effects of this compound and related compounds are underpinned by their mechanisms of action at the molecular level. A key mechanism involves the interaction with and inhibition of the enzyme tyrosinase, which is central to melanin (B1238610) biosynthesis. nih.govnih.gov The structural similarity of some phenolic compounds to tyrosine, the natural substrate of tyrosinase, allows them to act as competitive inhibitors. nih.gov

Furthermore, the formation of reactive quinone species through the oxidation of these phenols is another critical aspect of their mechanism. nih.gov These quinones can covalently bind to proteins, including tyrosinase, leading to enzyme inactivation and the formation of neoantigens that can trigger an immune response. nih.gov The depletion of cellular glutathione (B108866) (GSH) is an indicator of this quinone formation. nih.gov The subsequent activation of T-cells against pigmented cells suggests a mechanism that extends beyond simple cytotoxicity to involve the adaptive immune system. nih.gov

Denaturation of Proteins and Disruption of Cellular Membranes (general phenol effects applied to research context)

Phenolic compounds, including this compound, are recognized for their ability to interact with and disrupt fundamental biological structures such as proteins and cellular membranes. This activity is largely attributed to their dual hydrophilic and lipophilic properties, which facilitate their passage through cellular barriers. nih.gov The hydroxyl group of the phenol can form hydrogen bonds with proteins, while the aromatic ring can engage in hydrophobic interactions. patsnap.comreddit.com

In a research context, this dual nature allows phenolic compounds to induce protein denaturation. When introduced into an aqueous environment containing proteins, phenols can disrupt the delicate balance of forces that maintain a protein's three-dimensional structure. bitesizebio.com They create a less polar solvent environment, causing the protein to essentially turn "inside-out." reddit.combitesizebio.com Hydrophobic amino acid residues, normally tucked away in the protein's core, are forced to the exterior, while hydrophilic residues may move inward. bitesizebio.com This change in conformation leads to the loss of the protein's native structure and, consequently, its biological function, a process known as denaturation. bitesizebio.comgbiosciences.com This principle is fundamental to laboratory techniques like phenol extraction, where phenol is used to separate proteins from nucleic acids by rendering the proteins soluble in the phenol phase. bitesizebio.comgbiosciences.comojp.gov

Similarly, the interaction of phenolic compounds with cellular membranes leads to a loss of integrity. Their ability to insert into the lipid bilayer disrupts the organized structure, increasing membrane permeability. researchgate.netfrontiersin.orgnih.gov This disruption can cause the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell lysis and death. patsnap.comnih.gov Research on various phenolic compounds has demonstrated their capacity to alter membrane fluidity and disrupt normal membrane functions, which is a key aspect of their biological effects. nih.govresearchgate.net

Interference with Nerve Signal Transmission (general phenol effects applied to research context)

The disruptive effects of phenolic compounds on proteins and membranes also extend to the nervous system, where they can interfere with nerve signal transmission. patsnap.com This interference is a key area of investigation for understanding the neurological effects of phenols. Nerve conduction relies on the precise function of ion channels and receptors, which are proteins embedded in the neuronal membrane, and the maintenance of membrane potential.

By denaturing proteins, phenolic compounds like this compound can alter the structure and function of critical neuronal proteins, including voltage-gated ion channels responsible for the action potential. aapmr.org This non-selective denaturation can interfere with nerve conduction and impair the innervation of muscles. aapmr.org Furthermore, the disruption of the neuronal membrane's integrity can dissipate the ion gradients necessary for nerve impulse generation and propagation. musculoskeletalkey.com

Research on phenol's effects on nerve tissue has shown that it can block both axonal conduction and synaptic transmission. nih.gov Studies have demonstrated that phenol can cause a non-selective destruction of nerve fibers. musculoskeletalkey.com This property has been utilized in clinical settings for chemical neurolysis, where phenol is intentionally applied to nerves to block pain signals or reduce spasticity by impeding nerve conduction. aapmr.orgmusculoskeletalkey.comguysandstthomas.nhs.uk The mechanism involves the damage and destruction of nerve fibers, leading to a loss of function. musculoskeletalkey.commdsearchlight.com

Quinone Formation and Protein Thiol Binding

A significant aspect of the biological activity of phenolic compounds is their potential to be oxidized into highly reactive intermediates known as quinones. nih.govfrontiersin.orgacs.org This transformation can occur through enzymatic action, such as by polyphenol oxidases, or through non-enzymatic processes like autoxidation, which can be induced by heat or alkaline conditions. nih.govnih.govresearchgate.net

Once formed, quinones are electrophilic molecules that can readily react with nucleophilic groups found in proteins. nih.gov Of particular importance is their interaction with the thiol groups (-SH) of cysteine residues within proteins. nih.govresearchgate.net This reaction, often a Michael addition, results in the formation of a stable, covalent bond between the quinone and the protein. researchgate.netrsc.org

This covalent modification can significantly alter the protein's structure and function. The binding of quinones to protein thiols can inactivate enzymes, disrupt protein-protein interactions, and trigger downstream cellular stress responses. Research has shown that various phenolic compounds can be converted to quinones that subsequently bind to proteins, and this mechanism is a key factor in their biological effects. nih.govresearchgate.netnih.gov For example, the metabolite of p-cresol, a quinone methide, has been shown to cause DNA damage. pjoes.com

| Phenolic Compound Type | Oxidation Product | Reactive Properties | Primary Protein Target Site | Resulting Bond |

|---|---|---|---|---|

| Catechols (1,2-dihydroxybenzenes) | o-quinones | Electrophilic | Thiol groups (Cysteine), Amino groups (Lysine) | Covalent Adduct |

| Hydroquinones (1,4-dihydroxybenzenes) | p-quinones | Electrophilic | Thiol groups (Cysteine) | Covalent Adduct |

| General Phenols | Quinone Methides | Electrophilic Michael Acceptors | Thiol groups (Cysteine), Amino groups | Covalent Adduct |

Glutathione Depletion in Research Models

Glutathione (GSH), a tripeptide containing a thiol group, is a crucial antioxidant in most cells, playing a key role in detoxifying reactive oxygen species (ROS) and electrophilic compounds. nih.govnih.gov The interaction between phenolic compounds and glutathione is a critical area of study, as it can significantly impact cellular redox balance.

The reactive quinones formed from the oxidation of phenols can be conjugated to glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This process detoxifies the reactive quinone, but it also consumes cellular glutathione. mdpi.com In research models, significant exposure to phenolic compounds that form quinones can lead to the depletion of the intracellular glutathione pool. nih.govmdpi.com

Glutathione depletion is a significant event, as it leaves the cell vulnerable to oxidative damage from ROS. nih.govnih.gov With reduced GSH levels, the cell's capacity to neutralize harmful oxidants is diminished, which can lead to damage to proteins, lipids, and DNA. nih.gov Some studies have shown that certain flavonoids can cause GSH depletion, which is a primary cause of their cytotoxic effects in some contexts. mdpi.com Conversely, some polyphenols have also been shown to increase GSH levels under certain conditions, highlighting the complexity of these interactions. mdpi.comnih.gov The depletion of glutathione is often considered a key initiating event in the toxicity of certain chemicals. nih.gov

| Compound/Condition | Effect on Glutathione (GSH) | Mechanism | Cellular Consequence |

|---|---|---|---|

| Phenolic Compounds (via Quinone formation) | Depletion | Conjugation with GSH to form GSH-adducts. | Increased vulnerability to oxidative stress. |

| L-buthionine sulfoximine (B86345) (BSO) | Depletion | Inhibition of GSH synthesis. | Induction of oxidative stress and cell damage. nih.gov |

| Some Polyphenols (e.g., Resveratrol, Quercetin) | Increase | Promotion of GSH synthesis and regeneration. mdpi.com | Enhanced antioxidant defense. |

| Certain Flavonoids | Depletion | MRP-mediated efflux of GSH. mdpi.com | Increased cytotoxicity. mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 3 Hydroxyiminobutyl Phenol Derivatives

Design Principles for 4-(3-Hydroxyiminobutyl)phenol Analogs for Research

The design of analogs of this compound for research is guided by several key principles aimed at improving their properties, such as metabolic stability and pharmacokinetic profiles. A common strategy involves the bioisosteric replacement of certain functional groups. For instance, the phenolic moiety, which can be prone to rapid first-pass metabolism, may be substituted with a metabolically stable isostere like a suitably arranged heterocycle with an NH group. nih.gov This iterative design process allows for the synthesis of analogs with potentially improved bioavailability. nih.gov The creation of "binary" structures that incorporate multiple functionally significant parts into a single molecule is another design approach. mdpi.com This can lead to compounds with novel or enhanced activities. For example, derivatives of arylcyanomethylenequinone oxime, which contain an oxime moiety, a cyano group, and a quinonemethide fragment, represent a class of small molecules with potential for diverse biological activities. mdpi.com

Synthetic Approaches for Diverse Derivative Libraries

The generation of diverse libraries of this compound derivatives is essential for comprehensive SAR studies. Various synthetic methodologies are employed to achieve this diversity.

One common approach is the reaction of aldehydes or ketones with hydroxylamine (B1172632) to form oximes. rsc.org This straightforward process allows for the introduction of the oxime functional group, which is a key feature of the parent compound. rsc.org Further diversification can be achieved through the reaction of oximes with alkyl or aryl halides to form oxime ethers. bohrium.commdpi.com This method enables the combination of different structural elements into a single molecule, leading to a wide range of derivatives with varied biological activities. bohrium.commdpi.com

Combinatorial chemistry, including diversity-oriented synthesis (DOS), offers a powerful strategy for creating large and diverse libraries of compounds. nih.gov This can involve the functionalization of a core scaffold, such as a natural product, through a sequence of reactions that vary different substituents. nih.gov For example, a solid-supported tyrosine derivative can be used as a starting point to prepare a complex scaffold, which is then further modified through reactions like Mitsunobu reactions, conjugate additions, and the formation of imines or oxime ethers. nih.gov

Other synthetic strategies include:

Palladium-catalyzed cross-coupling reactions: These are useful for introducing different aryl groups onto a core structure. nih.gov

Aldol condensations and Michael additions: These classic organic reactions can be used to generate new substituted phenols. bridgew.edu

Condensation of substituted benzyl (B1604629) cyanides with nitroarenes: This method has been used to synthesize a large collection of arylcyanomethylenequinone oxime analogues. mdpi.com

Wacker-type oxidative cyclization: This reaction can be used to reconstruct the skeleton of natural phenols to expand the diversity of derivatives. nih.gov

These synthetic approaches, often optimized for solid-phase or high-throughput synthesis, enable the creation of extensive libraries of this compound derivatives for detailed SAR and QSAR analysis. nih.govscielo.br

Influence of Structural Modifications on Molecular Interactions and Biological Research Outcomes

Structural modifications to the this compound scaffold can significantly impact its molecular interactions and, consequently, its utility in biological research. Key areas of modification include the hydroxyl group, phenolic substituents, and the oxime group.

The number and position of hydroxyl (-OH) groups on the phenolic ring are critical determinants of the biological activity of phenolic compounds. researchgate.netnih.gov An increase in the number of hydroxyl groups on the benzene (B151609) ring has been correlated with an escalation in the antioxidant activity of phenolic acids. researchgate.net The position of these hydroxyl groups is also crucial. For instance, in flavonoids, the number and location of hydroxyl groups are the main factors governing their antioxidant capacities. nih.gov

Specifically, hydroxyl groups in the ortho position can lower the O-H bond dissociation enthalpy (BDE) by forming stabilizing intramolecular hydrogen bonds, which in turn enhances antioxidant activity. researchgate.net Studies on 3,4-diarylsalicylaldoximes have shown that the introduction of a hydroxyl group on different phenyl substituents can modulate the binding affinity for different estrogen receptor subtypes. nih.gov For example, a hydroxyl group on the 3-phenyl substituent improved binding to ERβ, while the same group on the 4-phenyl substituent resulted in better affinity for ERα. nih.gov However, the introduction of two hydroxyl groups in the para-position of both phenyl substituents led to a decrease in binding on both receptor subtypes. nih.gov

The presence of a hydroxyl group can also influence the reactivity of other parts of the molecule. For example, the hydroxyl moiety at the C-5 position in naringenin (B18129) forms an intramolecular hydrogen bond with the carbonyl group, which affects its reactivity. mdpi.com

Substituents on the phenolic ring play a significant role in modulating the biological activity of phenolic compounds. bohrium.comsemanticscholar.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the compound's properties.

Electron-Donating Groups (EDGs): Groups such as -OH, -NH2, -OCH3, and -CH3 generally decrease the O-H bond dissociation enthalpy (BDE) of the phenol (B47542), leading to increased antioxidant activity. researchgate.netsemanticscholar.org For instance, the presence of a methoxy (B1213986) (-OCH3) group can enhance the antioxidant activity of dendritic tri-phenolic antioxidants. semanticscholar.org In studies of 3,4-diarylsalicylaldoximes, a p-hydroxy or p-methoxy group on the 'distal' phenyl ring was found to enhance the ERα agonist character of the ligands. nih.gov

Electron-Withdrawing Groups (EWGs): The effect of EWGs is more varied. Some studies indicate that groups like -NO2, -CN, and halogens can increase the BDE of the phenol, thereby lowering antioxidant activity. semanticscholar.org For example, the presence of an electron-withdrawing nitro group has a negative effect on the antioxidant activity of dendritic antioxidants. semanticscholar.org However, in some cases, EWGs at specific positions can increase inhibitory potency. For instance, small substituents like -F or electron-withdrawing groups like -NO2 at the 5-position of certain indirubin (B1684374) derivatives significantly increased their inhibition potency against CDK2. mdpi.com

The steric properties of substituents are also important. Bulky substituents can create steric hindrance, which can either be beneficial or detrimental depending on the target interaction. For example, bulky substituents on the 3'-oxime group of indirubin derivatives generally led to a decrease in anticancer activity. mdpi.com

The type of alkoxy group in oxime ether structures has also been shown to affect their antibacterial activity, with methyl ethers exhibiting higher activity than benzyl derivatives in one study. mdpi.com

The stereochemistry of the oxime group, specifically the existence of E and Z isomers, can be a critical factor in the pharmacological properties of a compound. nih.gov The differential spatial arrangement of substituents around the C=N double bond can lead to distinct interactions with biological targets.

A notable example of the importance of oxime stereochemistry is the antidepressant fluvoxamine, where only the E isomer is biologically active. nih.gov This highlights that the specific geometric configuration of the oxime is essential for its therapeutic effect. The introduction of an oxime group has been reported to enhance the biological activity of several natural compounds, and in some cases, the free oxime group itself is responsible for high activity, such as in certain anticancer agents. nih.gov

In the context of antifungal research, differences in activity between the (E) and (Z) stereoisomers of some oxime ethers have been observed. researchgate.net For certain compounds, both geometric isomers exhibited significant antifungal activity. researchgate.net

The interconversion between E and Z isomers can also be influenced by external factors. For instance, nitric oxide (NO) can catalyze the E/Z isomerization of some oximes, which could have implications for their biological activity in physiological environments where NO is present. nih.gov

The reactivity of oximes, including their ability to undergo homolytic N-O bond fragmentation to form iminyl radicals, is also an important aspect of their chemistry that can be exploited in synthetic applications to create diverse nitrogen-containing compounds. researchgate.net

Computational and Statistical Models for QSAR Analysis of Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maijsmr.in This methodology is widely applied to phenolic compounds to predict their activities and guide the design of new, more potent analogs. nih.gov

The development of a robust QSAR model involves several key components:

Activity Data: A set of compounds with experimentally determined biological activity (e.g., IC50 values) is required for training and validating the model. imist.manih.gov

Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecules. nih.gov They can be categorized as electronic, hydrophobic, steric, constitutional, and topological. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to compute electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are frequently used in QSAR studies of phenolic antioxidants. imist.manih.gov

Statistical Methods: Various statistical techniques are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common method used to create a linear equation relating the descriptors to the activity. imist.ma More advanced methods include Multiple Non-Linear Regression (MNLR) and machine learning approaches like Artificial Neural Networks (ANN) and Deep Neural Networks (DNN), which can capture more complex, non-linear relationships. imist.maijsmr.inresearchgate.net

Validation: The predictive power and reliability of the developed QSAR model must be rigorously validated using statistical metrics such as the correlation coefficient (R), determination coefficient (R²), and by testing the model on an external set of compounds not used in the model development. imist.manih.gov

QSAR studies on phenolic compounds have successfully identified key descriptors that correlate with their antioxidant and cytotoxic activities. nih.govnih.gov For example, the number and location of hydroxyl groups, heat of formation, and orbital energies have been shown to be important for predicting the antioxidant activity of substituted phenols. nih.gov Machine learning-based QSAR models have demonstrated that hydrophobic, steric, and electronic effects are relevant in determining the cytotoxicity of phenols. ijsmr.in

These computational models not only provide predictive tools but also offer insights into the mechanisms of action, helping researchers to understand the structural features that are most important for a desired biological effect. imist.maijsmr.in

Interactive Data Table: Key Molecular Descriptors in QSAR of Phenolic Compounds

| Descriptor Category | Example Descriptors | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to the ease of electron donation (antioxidant activity) and molecular interactions. imist.ma |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. ijsmr.in |

| Steric | Molar Refractivity, Verloop Sterimol Parameters | Describes the size and shape of the molecule, affecting binding to target sites. ijsmr.innih.gov |

| Constitutional | Molecular Weight, Number of Hydroxyl Groups | Basic structural features that can directly correlate with activity. nih.gov |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. nih.gov |

Application of Regression Models in Activity Prediction

Regression models are fundamental tools in QSAR studies, used to establish a mathematical correlation between the structural properties (descriptors) of a compound and its biological activity. nih.gov Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and advanced techniques like Comparative Molecular Field Analysis (CoMFA) are employed to create predictive models. explorationpub.com For phenolic compounds and their derivatives, these models often incorporate descriptors related to electronic, steric, and hydrophobic properties to forecast activities such as antimicrobial, antioxidant, or receptor binding affinity. explorationpub.comresearchgate.net

In the context of this compound derivatives, such as the related glitazones, regression models are used to predict their therapeutic potential, for instance, as antidiabetic agents. turkjps.org These models can guide the synthesis of new analogues by identifying which molecular modifications are likely to improve a desired biological outcome. For example, a QSAR model for a series of inhibitors might reveal that specific substitutions on the phenyl ring enhance binding affinity. explorationpub.com While a specific regression equation for derivatives of this compound is highly proprietary and context-dependent, the general form and the types of descriptors used are well-established in the field.

Table 1: Representative Molecular Descriptors Used in Regression Models for Phenolic Compounds This table is illustrative and represents typical descriptors used in QSAR studies for compounds structurally related to this compound.

| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with target receptors. |

| Atomic Charge on Phenolic Oxygen | Modulates hydrogen bonding capacity. | |

| Steric/Topological | Molecular Weight | Relates to the size and fit of the molecule in a binding pocket. |

| Molecular Volume | Defines the spatial requirements for receptor interaction. |

| Hydrophobic | LogP (Octanol-Water Partition) | Affects cell membrane permeability and hydrophobic interactions. |

Correlation of Electronic Properties (e.g., HOMO, LUMO) with Biological Research Parameters

The electronic properties of a molecule are paramount in determining its chemical reactivity and biological activity. ijcce.ac.ir The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijcce.ac.ir

For phenolic compounds and oxime derivatives, a smaller HOMO-LUMO gap generally signifies higher chemical reactivity and, consequently, greater biological activity. dergipark.org.tr This is because a smaller energy gap facilitates electronic transitions, making the molecule more likely to participate in chemical reactions, such as those involved in radical scavenging (antioxidant activity) or binding to a biological target. nih.gov Studies on various oxime-containing compounds have demonstrated that their bioactivity can be effectively correlated with these electronic parameters, which are calculated using computational methods like Density Functional Theory (DFT). dergipark.org.trresearchgate.net For instance, metal complexes of certain vic-dioxime ligands with low HOMO-LUMO gaps have been identified as potential hit compounds for anticancer drug development. dergipark.org.tr

Table 2: Illustrative Correlation of Electronic Properties with Biological Activity in Phenolic Oxime Derivatives This table provides a representative example of how electronic properties might correlate with biological activity for derivatives of this compound, based on findings for related structures.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Derivative A (Base Structure) | -5.8 | -0.9 | 4.9 | 50 |

| Derivative B (Electron-donating group) | -5.6 | -0.8 | 4.8 | 35 |

| Derivative C (Electron-withdrawing group) | -6.1 | -1.3 | 4.8 | 42 |

Analysis of Hydrophobicity Parameters in SAR

Hydrophobicity, often quantified by the partition coefficient (LogP), is a critical parameter in Structure-Activity Relationship studies. It governs a molecule's ability to cross biological membranes, such as the cell wall, and to engage in hydrophobic interactions within the binding pocket of a target protein. mdpi.com For a drug to be effective, it must possess a balance of hydrophilic and hydrophobic character.

In the SAR of this compound derivatives, the oxime functional group itself can enhance hydrophobic interactions with a receptor. turkjps.org Studies on structurally similar compounds, such as ginger metabolites and their derivatives, have explicitly linked hydrophobicity to biological activity. A study investigating the phytotoxicity of zingerone (B1684294) and its oxime derivative found a direct correlation between the calculated lipophilicity (ClogP) and the inhibitory activity. mdpi.com The oxime derivative of zingerone, which is this compound, demonstrated the strongest phytotoxic effect, which was correlated with its lipophilicity. mdpi.com This suggests that tuning the hydrophobic nature of the molecule is a key strategy for optimizing the biological activity of its derivatives.

Table 3: Phytotoxicity and Lipophilicity of Zingerone and its Oxime Derivative Data sourced from a study on the phytotoxicity of ginger metabolites and their synthetic derivatives. mdpi.com

| Compound | Structure | ClogP | Phytotoxicity (IC₅₀, µM) on Wheat Coleoptiles |

|---|---|---|---|

| Zingerone | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | 1.83 | 148.16 |

Theoretical and Computational Investigations of 4 3 Hydroxyiminobutyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can elucidate the electronic structure and reactivity of 4-(3-Hydroxyiminobutyl)phenol. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, visualizing the electrostatic potential on the electron density surface. For phenolic compounds, the region around the hydroxyl oxygen atom typically exhibits a negative potential, making it a likely site for interaction with electrophiles.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These include chemical hardness, chemical potential, and the Fukui function. A molecule with a small energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) is generally considered more reactive.

Table 1: Illustrative Reactivity Descriptors for a Phenolic Oxime Derivative (Calculated using DFT/B3LYP) (Note: This data is representative of a similar class of compounds and not specific to this compound)

| Descriptor | Value |

| Chemical Hardness (η) | 1.5 eV |

| Chemical Potential (μ) | -3.0 eV |

| Electrophilicity Index (ω) | 3.0 eV |

These parameters help in predicting how this compound might behave in a chemical reaction, for instance, as a nucleophile or an electrophile.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more easily excitable and hence more reactive. nih.gov For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the hydroxyl group, indicating that these are the primary sites for electron donation. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Phenolic Compound (Calculated using DFT) (Note: This data is for illustrative purposes and not specific to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The distribution of these frontier orbitals can also indicate the pathways of charge transfer within the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are central to computer-aided drug design.

Ligand-Target Interaction Modeling (e.g., enzyme active sites)

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. mdpi.com This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For a molecule like this compound, docking studies could be used to investigate its potential to inhibit enzymes by binding to their active sites. mdpi.comnih.gov The phenolic hydroxyl and the oxime group are both capable of forming hydrogen bonds, which are often crucial for high-affinity binding. mdpi.com

Table 3: Example of Docking Results for a Phenolic Ligand with a Target Protein (Note: This is a hypothetical representation of typical docking output)

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds Formed | 3 |

| Interacting Residues | Tyr82, Ser122, His245 |

A lower binding affinity score generally indicates a more stable complex.

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of the molecule in different environments. This can be achieved through systematic or stochastic searches of the conformational space. The relative energies of different conformers can be calculated using quantum chemical methods. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how its shape is influenced by the surrounding solvent molecules.

In Silico Predictions for Biological Research Activities

Similarly, there is no specific information available from in silico studies predicting the biological activities of this compound. Computational tools and methodologies are often used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and potential therapeutic activities of chemical compounds by comparing their structural features to those of known bioactive molecules.

Despite the availability of these predictive models, the results for this compound have not been reported in accessible scientific literature. Consequently, there are no data tables of predicted activities, such as enzyme inhibition, receptor binding, or other potential pharmacological effects for this compound. Research to elucidate its potential biological profile through computational screening and prediction is required.

Advanced Analytical Methodologies in 4 3 Hydroxyiminobutyl Phenol Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is a cornerstone in the analysis of 4-(3-Hydroxyiminobutyl)phenol, enabling detailed investigation of its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. core.ac.uk The methodology involves placing a sample in a strong magnetic field and irradiating it with radio waves, which causes specific atomic nuclei to resonate. The resulting spectrum provides detailed information about the chemical environment of each nucleus.

For structural assignment, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H NMR: This experiment identifies the different chemical environments of hydrogen atoms (protons) in the molecule. The spectrum for this compound would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the oxime hydroxyl proton, and the protons of the butyl chain. The chemical shift (δ) of each signal indicates the electronic environment, while the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of neighboring protons. docbrown.info

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. openstax.org Coupled with experiments like Distortionless Enhancement by Polarization Transfer (DEPT), it can differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. core.ac.uk

2D NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for piecing together the molecular puzzle. HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), allowing for the definitive assignment of the molecular skeleton and the precise placement of functional groups. mdpi.com

In the context of interaction studies, NMR is used to investigate ligand-binding. When this compound binds to a target molecule, such as a protein, changes in the chemical shifts of the protons and carbons at or near the binding interface can be observed. This provides valuable insight into the specific parts of the molecule involved in the interaction. The study of how NMR parameters are influenced by factors like solvents and temperature can also shed light on intermolecular hydrogen bonding. researchgate.netnih.gov

| Nucleus/Technique | Methodological Application for this compound |

| ¹H NMR | Determines the number and type of hydrogen environments (aromatic, alkyl, hydroxyl). Uses chemical shifts and spin-spin splitting to infer connectivity. |

| ¹³C NMR | Determines the number of unique carbon environments. |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons, aiding in skeletal assignment. |

| 2D NMR (e.g., HMBC) | Establishes long-range H-C correlations to confirm the connectivity of the molecular backbone and substituent placement. |

| Ligand-Binding Studies | Monitors changes in chemical shifts upon addition of a binding partner to identify interaction sites. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary research applications are precise mass determination for formula confirmation and the identification of metabolites in biological systems. nih.gov

The methodology begins with the ionization of the sample. Common soft ionization techniques used for phenolic compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and typically produce the molecular ion ([M+H]⁺ or [M-H]⁻). nih.gov High-resolution mass spectrometers can measure the mass of this ion with extreme accuracy, allowing for the determination of the elemental composition and confirmation of the chemical formula.

In metabolic research, MS is often coupled with a separation technique, most commonly liquid chromatography (LC-MS). nih.gov This approach is used to identify potential metabolites of this compound in biological samples like plasma or urine. Metabolites are products of the body's enzymatic modification of the parent compound, often through processes like glucuronidation or sulfation. These modifications result in predictable mass shifts from the parent drug. Tandem mass spectrometry (MS/MS) is a powerful tool in this context. The parent ion is isolated and fragmented, creating a characteristic fragmentation pattern. The same is done for a suspected metabolite ion; if it produces a similar fragmentation pattern, it provides strong evidence for its structural relationship to the parent compound. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies corresponding to its natural vibrational modes.

An IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. For instance, the broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations from both the phenol (B47542) and oxime groups, with the broadness resulting from hydrogen bonding. openstax.orgdocbrown.info Other key absorptions would include those for the aromatic ring C=C stretches and the oxime C=N stretch. docbrown.infolibretexts.org

This technique is also valuable for monitoring the progress of a chemical reaction. For example, during the synthesis of this compound from a corresponding ketone precursor, one could monitor the disappearance of the strong ketone C=O stretching band (typically around 1715 cm⁻¹) and the simultaneous appearance of the C=N and broad O-H bands of the oxime product.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenol/Oxime O-H | Stretch, H-bonded | 3600 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Oxime C=N | Stretch | 1685 - 1640 |

| Phenol C-O | Stretch | 1260 - 1180 |

Molecular fluorescence spectroscopy is a highly sensitive method used to study the binding interactions between molecules. It is particularly useful for investigating the interaction of compounds like this compound with proteins.

The methodology often relies on monitoring the intrinsic fluorescence of a protein, which typically arises from aromatic amino acid residues such as tryptophan. nih.gov When a small molecule (a ligand) binds to the protein, it can alter the microenvironment of these fluorescent residues, leading to a change in the fluorescence emission spectrum. This change is most often a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov

By systematically adding increasing concentrations of this compound to a solution of a target protein and measuring the corresponding decrease in fluorescence, researchers can determine key binding parameters. Analysis of the quenching data can reveal the binding affinity (binding constant) and the number of binding sites. This information is critical for understanding how the compound might be transported and interact with biological targets within a system. nih.gov

Chromatographic Separation Techniques in Complex Research Matrices

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the research of this compound for isolating the compound, assessing its purity, and quantifying it in complex samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of phenolic compounds in research settings. researchgate.net It offers high resolution, speed, and sensitivity for both separating the target analyte from impurities and accurately determining its concentration.

The methodology involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column under high pressure. Separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. For phenolic compounds, reversed-phase HPLC is most common, typically using a C18 stationary phase and a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol. nih.gov

Purity Assessment: When a sample of synthesized this compound is analyzed, its purity can be determined from the resulting chromatogram. A pure compound should ideally produce a single, sharp, and symmetrical peak. The presence of additional peaks indicates the existence of impurities, and their relative amounts can be estimated from their peak areas.

Quantification: HPLC is a precise quantitative tool. To determine the concentration of this compound in a research sample, a calibration curve is first constructed by analyzing a series of solutions with known concentrations of a pure standard. The peak area of the analyte is plotted against its concentration. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. nih.gov A Diode Array Detector (DAD) is often used as it provides spectral information, which aids in peak identification and purity assessment. nih.gov

| Parameter | Typical Methodology for Phenolic Compounds |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) packed column embrapa.br |

| Mobile Phase | Gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) nih.gov |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector nih.govembrapa.br |

| Application | Separation from impurities, assessment of sample purity, and precise quantification against a standard curve. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound, with its polar phenolic hydroxyl and oxime functional groups, is not inherently volatile enough for direct GC-MS analysis. Therefore, a critical prerequisite is its conversion into a more volatile and thermally stable derivative.

Derivatization Process:

A common and effective strategy for the derivatization of compounds like this compound is a two-step process involving methoximation followed by silylation.

Methoximation: The initial step involves the reaction of the oxime group with a methoximating agent, such as methoxyamine hydrochloride. This reaction converts the oxime into a methoxime derivative, which is more stable and less prone to isomerization at the high temperatures used in the GC injector and column.

Silylation: Following methoximation, the phenolic hydroxyl group and the remaining active hydrogen on the oxime group are derivatized through silylation. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.

The resulting derivatized this compound is then injected into the GC-MS system. In the gas chromatograph, the derivatized compound is separated from other components of the sample based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of the compound.

Hypothetical GC-MS Data for Derivatized this compound:

The following interactive table presents hypothetical data that could be obtained from a GC-MS analysis of the di-TMS derivative of this compound methoxime.

| Parameter | Value | Description |

| Retention Time (min) | 15.8 | The time it takes for the derivatized compound to travel through the GC column. |

| Molecular Ion (m/z) | 323 | The mass-to-charge ratio of the intact derivatized molecule. |

| Major Fragment Ions (m/z) | 308, 292, 73 | Key fragments that are characteristic of the compound's structure and the TMS derivative. |

This data is illustrative and based on the expected behavior of similar derivatized phenolic oximes.

X-ray Crystallography and Structural Biology for Resolving Ligand-Protein Complexes